tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl11-fluoro-2,8-diazaspiro[55]undecane-2-carboxylate is a chemical compound with the molecular formula C14H25FN2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spiro structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparison with Similar Compounds
tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate:
The presence of the fluorine atom in this compound makes it unique, as it can participate in specific interactions that other similar compounds cannot.
Properties
Molecular Formula |
C14H25FN2O2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl 11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-4-6-14(10-17)9-16-7-5-11(14)15/h11,16H,4-10H2,1-3H3 |
InChI Key |
YMJMCXILINRGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCCC2F |
Origin of Product |
United States |
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